

# Aumolertinib's Binding Kinetics to EGFR T790M: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aumolertinib** (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth analysis of the binding kinetics of **aumolertinib** to the EGFR T790M mutant, consolidating available quantitative data, outlining detailed experimental protocols for characterization, and visualizing key pathways and processes.

**Aumolertinib** is an irreversible, covalent inhibitor that selectively targets the ATP-binding site of EGFR.[2] Its chemical structure, featuring a cyclopropyl group on the indole nitrogen ring, enhances its stability and binding affinity for the T790M mutant, while minimizing activity against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile. The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase activity and downstream signaling pathways.[6]

# Quantitative Data: Inhibitory Potency of Aumolertinib



While specific kinetic constants such as k\_on, k\_off, and k\_inact/K\_i for the interaction between **aumolertinib** and EGFR T790M are not readily available in publicly accessible literature, the half-maximal inhibitory concentrations (IC50) provide a robust measure of its potent and selective inhibitory activity. The following table summarizes the reported IC50 values of **aumolertinib** against various EGFR mutant forms.

| EGFR Mutant    | IC50 (nM)          | Reference |
|----------------|--------------------|-----------|
| T790M          | 0.37 ± 0.04        | [7]       |
| T790M/L858R    | $0.29 \pm 0.10$    | [7]       |
| T790M/Del19    | 0.21 ± 0.10        | [7]       |
| L858R          | Data not available |           |
| Del19          | Data not available |           |
| Wild-Type (WT) | 3.39 ± 0.53        | [8]       |

Note: The lower IC50 values against the T790M-containing mutants compared to the wild-type EGFR underscore the high selectivity of **aumolertinib**.

## **Experimental Protocols**

The characterization of the binding kinetics of a covalent inhibitor like **aumolertinib** to its target, EGFR T790M, typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments that are likely employed in such studies.

# Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of **aumolertinib** against various EGFR kinase domains.

Objective: To quantify the concentration of **aumolertinib** required to inhibit 50% of the EGFR T790M kinase activity.

Materials:



- Recombinant human EGFR T790M kinase domain
- ULight<sup>™</sup>-poly-GT substrate
- Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
- ATP (Adenosine triphosphate)
- Aumolertinib (serial dilutions)
- Assay buffer (e.g., HEPES, MgCl2, EGTA, Tween-20)
- 384-well low-volume plates
- TR-FRET plate reader

#### Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and ULight™-poly-GT substrate in the assay buffer.
- Compound Addition: Add serial dilutions of aumolertinib or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
- Detection: Stop the kinase reaction by adding a detection mixture containing the Europiumlabeled anti-phosphotyrosine antibody and EDTA.
- Signal Measurement: After another incubation period (e.g., 60 minutes), measure the timeresolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.



 Data Analysis: Plot the TR-FRET signal against the logarithm of the aumolertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Covalent Binding Assessment by Mass Spectrometry**

This method directly confirms the covalent adduction of **aumolertinib** to the EGFR T790M protein.

Objective: To verify the formation of a covalent bond between **aumolertinib** and EGFR T790M and to identify the site of modification.

#### Materials:

- Recombinant human EGFR T790M kinase domain
- Aumolertinib
- Incubation buffer (e.g., Tris-HCl)
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

- Incubation: Incubate the EGFR T790M protein with an excess of aumolertinib at 37°C for a sufficient time to ensure complete adduction. A control sample with DMSO is prepared in parallel.
- Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide bonds with DTT.



- Alkylation: Alkylate the free cysteine residues with iodoacetamide.
- Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using trypsin overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptides.
- Data Analysis: Search the acquired MS/MS spectra against the human protein database, specifying the mass of aumolertinib as a potential modification on cysteine residues. The identification of a peptide with a mass shift corresponding to the molecular weight of aumolertinib on Cys797 confirms the covalent binding and its location.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a cell-based assay that can be used to verify target engagement of **aumolertinib** with EGFR T790M in a cellular environment.

Objective: To demonstrate that **aumolertinib** binds to and stabilizes EGFR T790M within intact cells.

#### Materials:

- NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)
- Aumolertinib
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Western blot reagents and equipment
- Antibodies against EGFR and a loading control (e.g., GAPDH)



#### Procedure:

- Cell Treatment: Treat the EGFR T790M-expressing cells with aumolertinib or DMSO (vehicle control) for a specified time.
- Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of EGFR T790M by Western blotting.
- Data Analysis: Quantify the band intensities for EGFR T790M at each temperature for both
  the aumolertinib-treated and control groups. A shift in the melting curve to a higher
  temperature for the aumolertinib-treated sample indicates that the drug has bound to and
  stabilized the EGFR T790M protein.

# Visualizations EGFR T790M Signaling Pathway and Inhibition by Aumolertinib





Click to download full resolution via product page

Caption: EGFR T790M signaling pathway and its inhibition by **Aumolertinib**.

# Experimental Workflow for Aumolertinib Binding Kinetics Analysis



Click to download full resolution via product page

Caption: Workflow for analyzing **Aumolertinib**'s binding kinetics.

# Aumolertinib's Covalent Binding Mechanism to EGFR T790M



Click to download full resolution via product page



Caption: Aumolertinib's two-step covalent binding to EGFR T790M.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Technologies for Direct Detection of Covalent Protein—Drug Adducts PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of aumolertinib for the treatment of EGFR T790M mutation-positive non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoadjuvant Aumolertinib for unresectable stage III EGFR-mutant non-small cell lung cancer: a single-arm phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aumolertinib's Binding Kinetics to EGFR T790M: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607974#aumolertinib-binding-kinetics-to-egfr-t790m-mutant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com